L-Cysteine 13C3,15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

L-Cysteine-13C3,15N is a specifically isotopically labeled version of the amino acid L-cysteine. L-cysteine itself is a conditionally essential amino acid, meaning the body can produce it under normal circumstances, but supplementation may be necessary during certain conditions. It plays a crucial role in various biological processes, serving as a precursor for essential molecules like glutathione and taurine [].

Tracer for Metabolic Studies

The incorporation of the stable isotopes Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into the molecule allows scientists to track its metabolic pathway within an organism. These isotopes have nearly identical chemical properties to their more common counterparts but can be distinguished using techniques like mass spectrometry []. By feeding cells or organisms L-Cysteine-13C3,15N and monitoring the appearance of the labeled isotopes in other molecules, researchers can gain insights into how L-cysteine is metabolized and how it contributes to various biological functions [, ].

L-Cysteine 13C3,15N is a stable isotope-labeled form of the amino acid cysteine, which is characterized by the incorporation of three carbon-13 isotopes and one nitrogen-15 isotope into its molecular structure. The chemical formula for L-Cysteine 13C3,15N is C3H7NO2S, and its unique isotopic composition allows it to be utilized in various biochemical and metabolic studies. This compound retains the essential properties of L-Cysteine, including its role as a precursor for the synthesis of glutathione, a critical antioxidant in biological systems .

L-Cysteine-13C3,15N doesn't have a specific mechanism of action as it's not a drug. However, the isotope labeling allows researchers to study the mechanism of action of various enzymes and processes that utilize L-cysteine. For example, it can help elucidate the pathway by which L-cysteine is converted to glutathione, a crucial antioxidant in cells [].

- Transsulfuration: In this process, L-Cysteine can be converted to other sulfur-containing compounds, such as taurine and glutathione. The presence of isotopes aids in tracking the metabolic pathways involved .

- Formation of disulfides: L-Cysteine can form disulfide bonds with other cysteine residues, which is crucial for protein folding and stability.

- Synthesis of cysteine sulfoxide: This reaction involves the oxidation of L-Cysteine to form cysteine sulfoxide, which can further participate in various enzymatic reactions .

L-Cysteine 13C3,15N exhibits biological activities similar to those of natural L-Cysteine. It plays a vital role in:

- Antioxidant defense: As a precursor to glutathione, it helps protect cells from oxidative stress.

- Protein synthesis: It is involved in the formation of proteins through peptide bonds.

- Detoxification processes: It aids in the conjugation and elimination of harmful substances from the body.

The isotopic labeling allows researchers to trace the metabolic pathways of sulfur-containing compounds more effectively .

The synthesis of L-Cysteine 13C3,15N can be achieved through several methods:

- Isotope enrichment techniques: These involve using labeled precursors in microbial fermentation or chemical synthesis processes.

- Chemical synthesis: This method includes reacting labeled precursors with appropriate reagents under controlled conditions to yield L-Cysteine 13C3,15N.

- Enzymatic methods: Utilizing specific enzymes that catalyze reactions involving labeled substrates can also produce this compound .

L-Cysteine 13C3,15N has various applications in scientific research and industry:

- Metabolic studies: It is widely used in tracer studies to investigate metabolic pathways involving sulfur amino acids.

- Proteomics: The compound aids in mass spectrometry-based proteomics for studying protein structures and functions.

- Pharmaceutical development: Its isotopic labeling can help evaluate drug metabolism and pharmacokinetics.

Additionally, it is utilized in nutritional studies to assess the bioavailability and metabolism of sulfur-containing amino acids .

Interaction studies involving L-Cysteine 13C3,15N focus on its role in various biochemical pathways. These studies often employ techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps identify interactions between L-Cysteine 13C3,15N and other biomolecules.

- Mass spectrometry: Used for analyzing metabolic products resulting from reactions involving this compound.

- Kinetic assays: To evaluate how L-Cysteine 13C3,15N influences enzymatic activities and reaction rates.

These studies provide insights into how L-Cysteine contributes to cellular functions and metabolic regulation .

L-Cysteine 13C3,15N shares similarities with other sulfur-containing amino acids and their labeled counterparts. Some notable compounds include:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| L-Cysteine | C3H7NO2S | Natural form without isotopes |

| L-Methionine | C5H11NO2S | Contains a thioether group; essential amino acid |

| L-Homocysteine | C4H9NO2S | Intermediate in methionine metabolism |

| S-(4'-Methyl-L-histidyl)-L-cysteine sulfoxide | C6H10N2O3S | Involved in specific biosynthetic pathways |

L-Cysteine 13C3,15N is unique due to its stable isotope labeling, which allows for detailed tracking of metabolic pathways that are not possible with non-labeled compounds. This feature makes it particularly valuable for research into sulfur metabolism and related biochemical processes .

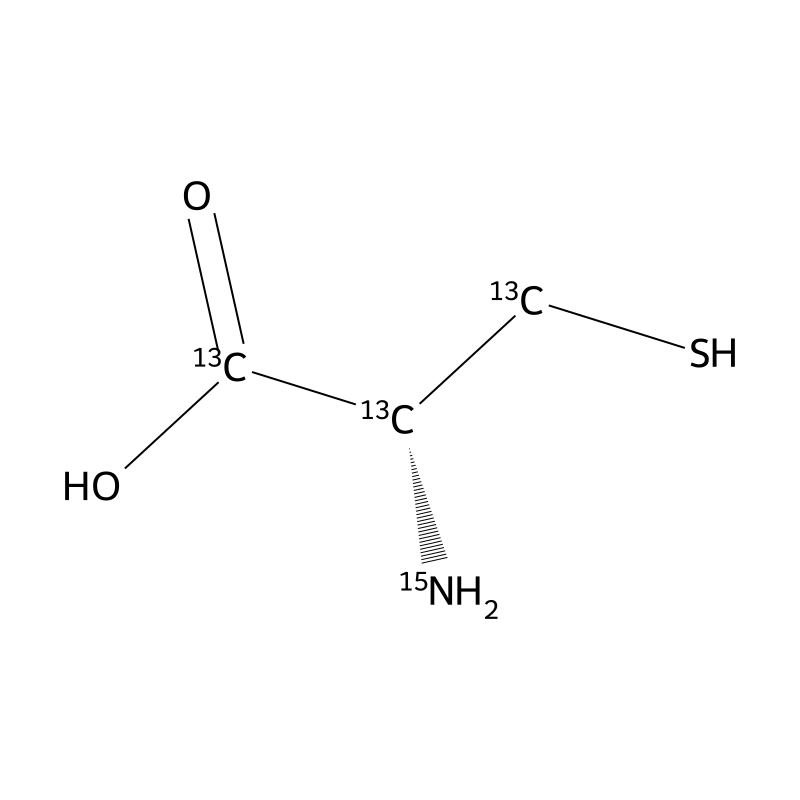

Molecular Structure of L-Cysteine 13C3,15N

L-Cysteine 13C3,15N represents a stable isotope-labeled variant of the naturally occurring amino acid L-cysteine, where all three carbon atoms are substituted with carbon-13 isotopes and the nitrogen atom is replaced with nitrogen-15 [1] [2]. The molecular formula of this isotopically enriched compound is 13C3H715NO2S, with a molecular weight of 125.13 grams per mole [1] [8]. The linear structural formula is expressed as HS13CH213CH(15NH2)13COOH, clearly indicating the isotopic substitutions throughout the carbon backbone and amino group [1] [8].

The three-dimensional molecular conformation of L-Cysteine 13C3,15N maintains the characteristic zwitterionic form typical of amino acids under physiological conditions [14]. The molecule adopts specific dihedral angles, with the backbone conformation showing α = 60°, β = −17°, and γ = 64°, representing the gauche+ conformation that is energetically favorable [14]. The sulfur atom in the thiol group (-SH) exhibits a large atomic radius and contributes significantly to the molecule's nucleophilic character [21].

The Chemical Abstracts Service number for L-Cysteine 13C3,15N is 202406-97-1, distinguishing it from the unlabeled L-cysteine (CAS: 52-90-4) [1] [2]. The compound's Simplified Molecular Input Line Entry System string is [H]13C@([13CH2]S)13C=O, and its International Chemical Identifier Key is XUJNEKJLAYXESH-UVYXLFMMSA-N [1] [8].

Isotopic Composition and Enrichment

The isotopic enrichment of L-Cysteine 13C3,15N involves the systematic replacement of naturally abundant isotopes with heavier stable isotopes [7]. Carbon-13 has a natural abundance of approximately 1.1% compared to carbon-12 (98.9%), while nitrogen-15 occurs naturally at approximately 0.4% abundance compared to nitrogen-14 (99.6%) [7]. The compound achieves isotopic purity levels of ≥99 atom percent, indicating exceptional enrichment beyond natural abundance levels [1] [8].

The isotopic labeling pattern in L-Cysteine 13C3,15N represents uniform labeling of all carbon positions, including the carboxyl carbon, alpha carbon, and beta carbon positions [1] [8]. This complete carbon-13 incorporation, combined with nitrogen-15 substitution at the amino group, results in a mass shift of M+4 compared to the unlabeled compound [1] [8]. The mass difference arises from the incorporation of three carbon-13 atoms (each contributing approximately +1.003 mass units) and one nitrogen-15 atom (contributing approximately +0.997 mass units) [7].

High-resolution mass spectrometry analysis reveals the normalized intensity distribution for the isotopically labeled compound, with the M+4 peak representing 93.89% of the total intensity, while lower mass isotopomers (d0 through d3) account for minimal percentages: d0 = 0.12%, d1 = 0.37%, d2 = 0.32%, and d3 = 5.31% [17]. This distribution confirms the high degree of isotopic incorporation and purity achieved in the labeled compound.

Physical Properties and Stability

L-Cysteine 13C3,15N exhibits physical properties that are essentially identical to those of unlabeled L-cysteine, with minor variations attributable to isotope effects [9] [13]. The compound appears as a white solid with a melting point of 220°C, at which point it undergoes decomposition rather than true melting [1] [8] [19]. Thermogravimetric analysis indicates that the decomposition process occurs in a single stage, with the onset temperature at approximately 484 K under inert atmospheric conditions [19].

The compound demonstrates solubility in water at concentrations of 2.5 milligrams per milliliter (19.98 millimolar), requiring ultrasonic treatment and heating to 60°C for complete dissolution [13]. Limited solubility is observed in dimethyl sulfoxide, where concentrations remain below 1 milligram per milliliter [13]. The compound maintains stability when stored at temperatures between 2-8°C under inert atmospheric conditions, with protection from light being essential for long-term storage [1] [8] [13].

Stability studies reveal that L-Cysteine 13C3,15N is unstable in aqueous solution, particularly under neutral or slightly alkaline conditions where oxidation to the corresponding disulfide (cystine) occurs rapidly upon exposure to air [5]. The compound exhibits greater stability in acidic solutions, where it can be stored for several days, and optimal stability is achieved under nitrogen protection [5]. The specific rotation of the compound is -10.0° when measured at a concentration of 0.1 in water, confirming its L-configuration [17].

Chemical Reactivity

The chemical reactivity of L-Cysteine 13C3,15N mirrors that of unlabeled L-cysteine, with the thiol group serving as the primary reactive site [21]. The sulfur-hydrogen bond exhibits a low dissociation energy, making the thiol group highly nucleophilic and susceptible to various chemical transformations [21]. The compound readily undergoes oxidation reactions, particularly the formation of disulfide bonds through reaction with other cysteine molecules or cysteine-containing compounds [5] [20].

Under oxidative conditions, L-Cysteine 13C3,15N can form multiple oxidation products, including sulfenic acid (-SOH), sulfinic acid (-SO2H), and sulfonic acid (-SO3H) [20]. The reaction with hydroxyl radicals proceeds through a two-step mechanism, where hydroxyl radical performs a back-side attack on the sulfur atom, leading to disulfide bond cleavage and formation of sulfenic acid and thiyl radical products [20]. The pKa value of the thiol group ranges from 8.0 to 12, depending on the local microenvironment [21].

The amino group of L-Cysteine 13C3,15N, labeled with nitrogen-15, maintains standard amino acid reactivity patterns, participating in transamination reactions and peptide bond formation [4]. The carboxyl group exhibits typical carboxylic acid behavior with pKa values around 1.71 for the carboxyl group and 8.33 for the amino group [5]. The compound undergoes thermal decomposition at elevated temperatures, releasing carbon dioxide, ammonia, and water as primary decomposition products [19].

Comparative Analysis with Non-Labeled L-Cysteine

The fundamental chemical and physical properties of L-Cysteine 13C3,15N remain essentially unchanged compared to unlabeled L-cysteine, with differences primarily manifesting in analytical detection methods rather than intrinsic reactivity [10] [16]. Both compounds share identical molecular geometries, with the isotopic substitution not significantly altering bond lengths or angles within the molecule [27].

The most significant difference between labeled and unlabeled forms lies in their molecular weights, with L-Cysteine 13C3,15N exhibiting a mass increase of 3.97 mass units (125.13 versus 121.16 grams per mole) [1] [5]. This mass difference enables precise differentiation using mass spectrometry techniques, making the labeled compound invaluable for quantitative proteomic studies [16] [25]. Nuclear magnetic resonance spectroscopy applications benefit significantly from the isotopic labeling, as carbon-13 and nitrogen-15 provide enhanced sensitivity and resolution compared to their natural abundance counterparts [30].

Kinetic isotope effects, while present, are minimal for most chemical reactions involving L-Cysteine 13C3,15N [27]. The heavier isotopes form slightly stronger bonds, causing reactions to proceed marginally slower, but these effects are typically negligible under standard experimental conditions [27]. Both compounds exhibit identical thermal stability profiles, with decomposition temperatures remaining constant at 220°C regardless of isotopic composition [19].

The applications of L-Cysteine 13C3,15N extend far beyond those of unlabeled L-cysteine, particularly in research contexts requiring precise molecular tracking and quantification [18] [28]. While unlabeled L-cysteine finds primary use in protein synthesis, antioxidant applications, and food additives, the isotopically labeled variant serves specialized roles in nuclear magnetic resonance spectroscopy, mass spectrometry-based proteomics, and metabolic flux analysis [16] [26] [30].

| Property | L-Cysteine | L-Cysteine 13C3,15N |

|---|---|---|

| Molecular Formula | C3H7NO2S | 13C3H715NO2S |

| Molecular Weight | 121.16 g/mol | 125.13 g/mol |

| CAS Number | 52-90-4 | 202406-97-1 |

| Isotopic Composition | Natural abundance isotopes (12C, 14N) | Enriched with 13C (all 3 carbons) and 15N |

| Chemical Structure | HS-CH2-CH(NH2)-COOH | HS-13CH2-13CH(15NH2)-13COOH |

| Physical Properties | Melting point: 220°C (decomposition), Soluble in water | Melting point: 220°C (decomposition), Soluble in water |

| Chemical Reactivity | Thiol group (-SH) highly reactive, forms disulfide bonds | Identical reactivity to unlabeled form |

| Applications | Protein synthesis, antioxidant, food additive | Nuclear magnetic resonance spectroscopy, mass spectrometry, metabolic studies |